Disuccinimidyl suberate

Description

Historical Context and Evolution of Chemical Cross-linking in Protein Studies

The study of proteins and their intricate interactions is fundamental to understanding biological processes. For decades, chemical cross-linking has served as a cornerstone technique to investigate protein structures and their complexes. nih.gov Early methods often provided the first glimpses into the spatial arrangement of proteins and their interaction partners. nih.govresearchgate.net The evolution of this field saw the development of a vast array of chemical reagents designed to covalently link proteins that are in close proximity.

The advent of mass spectrometry (MS) dramatically revitalized and expanded the utility of chemical cross-linking. nih.govresearchgate.netnih.gov The combination, now known as chemical cross-linking mass spectrometry (CXMS or XL-MS), allows for the precise identification of the cross-linked amino acid residues. nih.govresearchgate.net This provides valuable distance constraints that can guide the modeling of protein structures and the mapping of interaction interfaces within large protein complexes. nih.govportlandpress.com The development has progressed from simple reagents to sophisticated molecules incorporating features like cleavable spacers and isotopic labels to simplify analysis. researchgate.netaustinpublishinggroup.com This continuous evolution has solidified chemical cross-linking as a powerful tool for structural proteomics, capable of analyzing everything from purified protein complexes to interactions within their native cellular environments. researchgate.netportlandpress.com

Role of Disuccinimidyl Suberate (B1241622) as a Homobifunctional Cross-linker

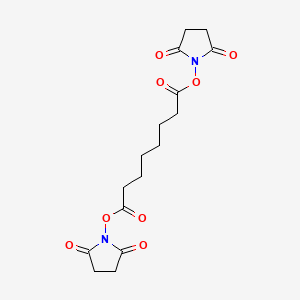

Disuccinimidyl suberate (DSS) is a well-established and widely used homobifunctional cross-linker. gbiosciences.comcovachem.com The term "homobifunctional" indicates that the molecule possesses two identical reactive groups. gbiosciences.comwikipedia.org In the case of DSS, these are N-hydroxysuccinimide (NHS) esters located at both ends of an eight-carbon spacer arm derived from suberic acid. cfplus.czproteochem.comnih.gov

These NHS esters are highly reactive toward primary amines (–NH₂), which are found on the side chain of lysine (B10760008) residues and at the N-terminus of proteins. gbiosciences.comwikipedia.org The reaction, which is most efficient at a pH of 7-9, forms a stable and essentially irreversible amide bond, covalently linking the target molecules and releasing N-hydroxysuccinimide as a byproduct. gbiosciences.comwikipedia.org

A defining feature of DSS is its spacer arm, which has a fixed length of 11.4 angstroms (Å). gbiosciences.comcfplus.cz This specific distance acts as a molecular ruler, meaning that a successful cross-link between two amino acid residues provides a direct piece of evidence that these residues are within that spatial proximity in the three-dimensional structure of the protein or protein complex. portlandpress.com

DSS is a water-insoluble, non-cleavable, and membrane-permeable molecule. gbiosciences.comwikipedia.orgnih.gov Its hydrophobicity requires it to be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction. gbiosciences.comproteochem.com However, this same property makes it ideal for cross-linking proteins within the lipid environment of cell membranes or for intracellular cross-linking. gbiosciences.comwikipedia.org For applications requiring a water-soluble alternative, a structurally similar compound, bis(sulfosuccinimidyl) suberate (BS3), is available. proteochem.comwikipedia.org

Table 1: Properties of this compound (DSS)

| Property | Value | Source |

|---|---|---|

| Synonyms | DSS, Disuccinimidyl octanedioate | covachem.comcfplus.cz |

| Molecular Formula | C₁₆H₂₀N₂O₈ | cfplus.czchemimpex.com |

| Molecular Weight | 368.34 g/mol | cfplus.czchemimpex.com |

| Spacer Arm Length | 11.4 Å | gbiosciences.comcfplus.cz |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | gbiosciences.com |

| Target Functional Group | Primary amines (-NH₂) | gbiosciences.comwikipedia.org |

| Solubility | Water-insoluble; Soluble in DMSO, DMF | gbiosciences.comselleckchem.com |

| Membrane Permeable | Yes | gbiosciences.comwikipedia.org |

| Cleavable | No | gbiosciences.com |

Fundamental Contributions of this compound to Biochemical Proximity Ligation

Proximity Ligation Assays (PLA) are highly sensitive methods used to detect protein-protein interactions or post-translational modifications in situ. The technique relies on the principle that when two or more proteins are in close proximity, antibody-oligonucleotide conjugates (proximity probes) bound to them can interact. This interaction templates the ligation of the oligonucleotides, creating a new DNA sequence that can be amplified and detected, signaling the presence of the protein interaction. nih.gov

This compound has been instrumental in the development and application of these assays. nih.gov A crucial step in preparing for a PLA experiment is the creation of the proximity probes, which involves covalently linking specific antibodies to synthetic oligonucleotides. nih.govdntb.gov.ua DSS is a favored reagent for this conjugation process. nih.govresearchgate.net

The process typically involves reacting an amine-modified oligonucleotide with an excess of DSS. researchgate.netresearchgate.net The homobifunctional nature of DSS allows one of its NHS esters to react with the amine on the oligonucleotide, creating a stable succinimidyl-activated oligonucleotide. This intermediate is then directly reacted with an antibody, where the second NHS ester of the DSS molecule forms a stable amide bond with lysine residues on the antibody. nih.govresearchgate.net This facile and robust conjugation strategy is noted for its efficiency, high yield, and minimal perturbation to the antibody's function. nih.govresearchgate.net The stable, non-cleavable linkage provided by DSS ensures that the antibody-oligonucleotide conjugates are robust and reliable for use in sensitive detection methods like PLA, including those coupled with quantitative PCR (qPCR). nih.govnih.govdntb.gov.ua

Compound Glossary

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound (DSS) |

| N-hydroxysuccinimide (NHS) |

| Suberic acid |

| Lysine |

| bis(sulfosuccinimidyl) suberate (BS3) |

| Dimethyl sulfoxide (DMSO) |

Structure

3D Structure

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIBGKZDAWNIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70988200 | |

| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68528-80-3, 68526-60-3 | |

| Record name | Disuccinimidyl suberate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68528-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimide suberic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068528803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68528-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Principles of Disuccinimidyl Suberate Cross Linking

Reactivity Profile with Primary Amine Functional Groups

The core of DSS's cross-linking capability lies in the reaction of its two NHS ester functional groups with primary amines. vwr.comcarleton.edu This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. tandfonline.comwikipedia.org

Formation of Stable Amide Bonds

The reaction between the NHS ester of DSS and a primary amine results in the formation of a highly stable amide bond. chemimpex.comvwr.comtandfonline.com This covalent linkage is robust and not easily cleaved under typical biological conditions, making it ideal for permanently "fixing" protein interactions for subsequent analysis. austinpublishinggroup.comtandfonline.com The formation of this stable bond is a single-step reaction that proceeds without the need for toxic side-products or additional redox reagents, which can sometimes be a source of undesirable reactivity in other cross-linking methods. tandfonline.com

Specificity for Lysine (B10760008) Residues and Protein N-termini

DSS exhibits a strong preference for reacting with primary amines. wikipedia.orgvwr.comcarleton.edu In the context of proteins, the most abundant and accessible primary amines are the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus. vwr.comsangon.comresearchgate.net While reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported, these are generally considered side reactions and occur to a much lesser extent, especially under controlled pH conditions. ethz.chnih.gov The primary targets remain the amino groups of lysine and the N-terminus. ethz.chresearchgate.net

Influence of Reaction Conditions on Cross-linking Efficiency

The efficiency of the cross-linking reaction with DSS is significantly influenced by several key experimental parameters.

The pH of the reaction buffer is a critical factor governing the reactivity of DSS. nih.govacs.orgnih.gov The cross-linking reaction is most efficient in the pH range of 7.0 to 9.0. wikipedia.orgvwr.comcarleton.edu This is because the reaction requires the primary amine to be in a deprotonated state to act as a nucleophile. nih.gov At acidic pH, primary amines are protonated, which significantly reduces their reactivity and, consequently, the cross-linking efficiency. nih.govacs.orgnih.gov

Table 1: Effect of pH on Disuccinimidyl Suberate (B1241622) (DSS) Cross-linking Efficiency

| pH | Relative Cross-linking Efficiency | Key Observations |

|---|---|---|

| 4.0 | Very Low | Significant decrease in efficiency; high-mass species may be present. nih.gov |

| 5.0 | Low | Approximately 50% of the cross-links identified at pH 7.5 can still be observed. acs.org |

| 5.5 | Moderate | A 2-fold decrease in the number of identified cross-links compared to pH 7.5. acs.org |

| 7.0 - 8.5 | High (Optimal) | The reaction is most efficient in this range, balancing amine reactivity and NHS ester stability. nih.govnih.gov |

| > 8.5 | Decreasing | Increased rate of NHS ester hydrolysis competes with the cross-linking reaction. thermofisher.comthermofisher.com |

Disuccinimidyl suberate is a water-insoluble compound and must first be dissolved in a polar organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the aqueous reaction mixture. wikipedia.orgvwr.comcarleton.edu The choice of solvent can influence the efficiency of the reaction. For some cross-linkers, DMSO has been shown to lead to more efficient activation compared to other solvents like methanol. mdpi.com

The concentrations of both the protein and the cross-linker are also crucial. In dilute protein solutions, the competing hydrolysis reaction of the NHS ester is more likely to occur. sangon.com In contrast, at higher protein concentrations, the acylation reaction (cross-linking) is favored. thermofisher.com The molar excess of the cross-linker over the protein also needs to be optimized empirically for each specific system to avoid excessive modification, which could lead to protein aggregation or distortion of its native structure. nih.gov

Cross-linker Spacer Arm Conformation and Derived Distance Constraints

DSS is a homobifunctional cross-linker, meaning it has identical reactive groups at both ends of a spacer arm. wikipedia.org The spacer arm in DSS is an 8-carbon alkyl chain, which, when fully extended, has a length of 11.4 Å. thermofisher.comthermofisher.comnih.gov This spacer arm length dictates the maximum distance between the two amino acid residues that can be covalently linked. austinpublishinggroup.comresearchgate.net

The distance constraints derived from DSS cross-linking are invaluable for computational modeling and the determination of protein and protein complex structures. austinpublishinggroup.comnih.govacs.org The 11.4 Å length of the spacer arm means that the alpha-carbon atoms of two cross-linked lysine residues can be up to approximately 24 Å apart. nih.govresearchgate.net However, due to the flexibility of both the protein and the cross-linker itself, a tolerance is often added. nih.gov Molecular dynamics simulations and experimental data suggest that a Cα-Cα distance constraint of 26–30 Å is appropriate for DSS. nih.govresearchgate.net It is important to note that while the spacer arm provides a maximum distance, it does not preclude the cross-linking of residues that are closer together. The conformation of the suberate chain is flexible, allowing it to span a range of distances up to its maximum extended length. nih.gov

Table 2: Properties of this compound (DSS)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₈ | wikipedia.orgthermofisher.com |

| Molecular Weight | 368.35 g/mol | carleton.eduthermofisher.com |

| Spacer Arm Length | 11.4 Å | thermofisher.comthermofisher.comnih.gov |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | wikipedia.orgvwr.comcarleton.edu |

| Target Functional Groups | Primary amines (-NH₂) | wikipedia.orgvwr.comcarleton.edu |

| Optimal Reaction pH | 7.0 - 9.0 | wikipedia.orgvwr.comcarleton.edu |

| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF) | wikipedia.orgvwr.comcarleton.edu |

| Maximum Cα-Cα Distance | ~24-30 Å | nih.govresearchgate.net |

Spatial Information Derived from Cross-linked Residues

The defined length of the DSS spacer arm is a critical feature that allows for its use as a "molecular ruler" to probe the three-dimensional structure of proteins and protein complexes. nih.gov The spacer arm has a length of 11.4 angstroms (Å), which represents the maximum distance between the nitrogen atoms of the two cross-linked amine groups. thermofisher.comproteochem.com This fixed distance provides a significant spatial constraint, indicating that the linked residues were in close proximity within the native protein structure.

The process of identifying these cross-linked residues, typically through mass spectrometry, provides valuable data for computational modeling of protein structures. nih.govmtoz-biolabs.com By identifying pairs of amino acids that are linked by DSS, researchers can generate distance restraints that help to define the protein's fold and the arrangement of its subunits. nih.govd-nb.info

However, it is important to acknowledge that the flexibility of both the cross-linker and the amino acid side chains can influence the precise distance between the alpha-carbons of the linked residues. nih.gov Studies have shown that even with a relatively short spacer arm like that of DSS, residues with alpha-carbon distances of up to 25 Å can be linked due to the flexibility of the lysine side chains. nih.gov Therefore, while DSS provides valuable spatial information, the interpretation of this data requires careful consideration of these factors.

The utility of DSS in providing spatial information is exemplified in studies of protein complexes. By identifying cross-links between different protein subunits (intermolecular cross-links), researchers can map the interfaces of protein-protein interactions. scispace.com This information is crucial for understanding the assembly and function of large macromolecular complexes.

| Feature | Description | Reference |

| Spacer Arm Length | 11.4 Å | thermofisher.comproteochem.com |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | carleton.edu |

| Target Residues | Primary amines (e.g., Lysine) | carleton.eduthermofisher.com |

| Reaction pH | 7-9 | carleton.edugbiosciences.com |

| Key Application | Provides spatial constraints for protein structure modeling. | mtoz-biolabs.comnih.gov |

Considerations for Intramolecular and Intermolecular Linkages

The outcome of a DSS cross-linking experiment, whether it predominantly yields intramolecular (within the same molecule) or intermolecular (between different molecules) linkages, is influenced by several key experimental parameters. korambiotech.comcsic.es

Protein Concentration: The concentration of the protein solution is a primary determinant. korambiotech.comthermofisher.com

Low Protein Concentration: Dilute protein solutions favor the formation of intramolecular cross-links. In such conditions, the probability of a DSS molecule reacting with two sites on the same protein is higher than the probability of it bridging two separate protein molecules. korambiotech.comthermofisher.com

High Protein Concentration: Conversely, higher protein concentrations increase the likelihood of intermolecular cross-linking, as protein molecules are in closer proximity to one another.

Cross-linker to Protein Molar Ratio: The ratio of DSS to protein also plays a crucial role.

High Molar Excess of Cross-linker: Using a large molar excess of DSS can favor intramolecular cross-linking. korambiotech.com The abundance of the cross-linker increases the chances of both ends of a single DSS molecule reacting within the same protein before it can encounter a second protein molecule.

Lower Molar Excess of Cross-linker: A lower ratio of DSS to protein can lead to a higher proportion of intermolecular cross-links, as there are fewer cross-linker molecules available to saturate the reactive sites on a single protein.

In a study on hemoglobin, DSS was shown to primarily induce intramolecular cross-linking, resulting in a stabilized tetrameric structure. wikipedia.orgtandfonline.comnih.gov However, the same study also identified the formation of dimeric and trimeric hemoglobin species, indicating that intermolecular cross-linking also occurred to a lesser extent. nih.gov This highlights that the outcome is often a mixture of both types of linkages, with the relative proportions being dictated by the reaction conditions.

The ability to control the balance between intramolecular and intermolecular cross-linking is a powerful tool for protein chemists. Intramolecular cross-linking can be used to stabilize the conformation of a single protein or to study its folding dynamics. korambiotech.com Intermolecular cross-linking is invaluable for identifying and characterizing protein-protein interactions and for assembling protein polymers. tandfonline.comkorambiotech.com

| Condition | Favored Linkage Type | Rationale | Reference |

| Low Protein Concentration | Intramolecular | Higher probability of reacting with two sites on the same molecule. | korambiotech.comthermofisher.com |

| High Protein Concentration | Intermolecular | Increased proximity of protein molecules. | |

| High Molar Excess of Cross-linker | Intramolecular | Increased chance of both ends of a DSS molecule reacting within one protein. | korambiotech.com |

| Lower Molar Excess of Cross-linker | Intermolecular | Fewer cross-linker molecules available to saturate reactive sites on a single protein. |

Methodological Frameworks Utilizing Disuccinimidyl Suberate

Integration with Mass Spectrometry (Cross-linking Mass Spectrometry, XL-MS)

After the cross-linking and quenching steps, the protein sample must undergo several processing steps to prepare it for mass spectrometric analysis. This typically involves denaturing the cross-linked proteins, reducing any disulfide bonds, and alkylating free cysteine residues to prevent them from re-forming. For instance, the sample can be resuspended in a solution containing 8 M urea (B33335) for denaturation, followed by reduction with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and alkylation with iodoacetamide. acs.org These steps ensure that the proteins are fully unfolded, making them accessible to proteolytic enzymes for digestion. researchgate.net Because cross-linked peptides are often present in low abundance compared to unmodified peptides, enrichment steps such as size exclusion chromatography (SEC) are frequently employed to selectively isolate the larger, cross-linked species before MS analysis. nih.govresearchgate.netyoutube.com

The cornerstone of the "bottom-up" proteomics approach used in XL-MS is the enzymatic digestion of the cross-linked protein sample into smaller peptides. nih.gov Trypsin is the most commonly used protease for this purpose. nih.gov It cleaves proteins C-terminal to lysine (B10760008) and arginine residues, generating a predictable set of peptides. The cross-linked protein sample is digested with one or more proteases, and the resulting mixture contains unmodified linear peptides, monolinked peptides (where only one end of the DSS has reacted), and the information-rich cross-linked peptides. scispace.com The identification of these cross-linked peptide pairs by the mass spectrometer reveals which specific residues were in close proximity in the three-dimensional structure of the protein complex. huji.ac.il

Sample Processing for Mass Spectrometric Analysis

Enrichment of Cross-linked Peptides

Due to the low stoichiometry of cross-linking reactions, cross-linked peptides are often present in substoichiometric amounts compared to their linear, unmodified counterparts. Consequently, an enrichment step is typically necessary to increase the concentration of cross-linked species prior to mass spectrometric analysis. The two most common and effective methods for the enrichment of DSS-cross-linked peptides are size exclusion chromatography (SEC) and strong cation exchange chromatography (SCX).

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Cross-linked peptides, being larger than the individual linear peptides from which they are formed, elute earlier from the SEC column. This method has been shown to be effective in enriching for cross-linked peptides, with the majority of these species being found in the earlier fractions thermofisher.com. The use of SEC can significantly increase the number of identified cross-linked peptides by depleting the sample of smaller, unmodified peptides that would otherwise dominate the mass spectrometric analysis thermofisher.com.

Strong Cation Exchange Chromatography (SCX): This method separates molecules based on their net positive charge. At a low pH, tryptic peptides typically carry a net positive charge due to the presence of a C-terminal arginine or lysine and the N-terminal amino group. Cross-linked peptides, being composed of two peptides, will generally possess a higher net positive charge than linear peptides. This property allows for their selective retention on an SCX column, from which they can be eluted using a high-salt gradient. SCX has been demonstrated to be an efficient method for the enrichment of cross-linked peptides and can yield a comparable number of identifications to SEC-based fractionation thermofisher.com.

Table 1: Comparison of Enrichment Techniques for DSS-Cross-linked Peptides

| Technique | Principle of Separation | Advantages | Disadvantages |

|---|---|---|---|

| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Effective for separating larger cross-linked peptides from smaller linear peptides. thermofisher.com | May not be as effective for smaller cross-linked peptides or those with compact conformations. |

| Strong Cation Exchange Chromatography (SCX) | Net positive charge | Higher charge of cross-linked peptides allows for strong retention and selective elution. thermofisher.com | Elution can be complex, and some cross-linked peptides may co-elute with highly charged linear peptides. |

Chromatographic and Electrophoretic Separation Techniques

Following enrichment, further separation of the peptide mixture is typically performed to reduce its complexity before introduction into the mass spectrometer. High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose, often coupled directly to the mass spectrometer. In some workflows, electrophoretic techniques are also utilized, primarily at the protein level before digestion.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used chromatographic technique for separating peptides. Peptides are separated based on their hydrophobicity. The complex mixture of peptides is loaded onto a C18 column and eluted with an increasing gradient of an organic solvent, such as acetonitrile. This online separation allows for the sequential introduction of peptides into the mass spectrometer, minimizing ion suppression and maximizing the number of identified peptides.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): While not typically used for the separation of cross-linked peptides, SDS-PAGE is a powerful tool for visualizing the results of a cross-linking reaction at the protein level neobiotechnologies.comsigmaaldrich.comiitg.ac.inrockland.com. By separating proteins based on their molecular weight, SDS-PAGE can be used to monitor the formation of higher molecular weight species corresponding to cross-linked protein complexes neobiotechnologies.comsigmaaldrich.comiitg.ac.inrockland.com. This can be useful for optimizing cross-linking conditions before proceeding with mass spectrometry analysis neobiotechnologies.comsigmaaldrich.comiitg.ac.inrockland.com. The general steps for SDS-PAGE analysis of DSS-cross-linked proteins are as follows:

Sample Preparation: The protein sample is mixed with an SDS-containing loading buffer, which denatures the proteins and imparts a uniform negative charge. A reducing agent may be included to break disulfide bonds, although this is not always desirable in cross-linking studies where intramolecular disulfide bonds may be of interest.

Electrophoresis: The samples are loaded onto a polyacrylamide gel, and an electric field is applied. The negatively charged proteins migrate towards the positive electrode, with smaller proteins moving more quickly through the gel matrix.

Visualization: After electrophoresis, the gel is stained with a protein-binding dye, such as Coomassie Brilliant Blue, to visualize the separated protein bands. The appearance of new, higher molecular weight bands in the cross-linked sample compared to the non-cross-linked control indicates a successful cross-linking reaction.

Mass Spectrometry Data Acquisition Strategies

The identification of cross-linked peptides by mass spectrometry presents unique challenges due to their larger size, and often, lower abundance. Specialized data acquisition strategies have been developed to address these challenges and maximize the information obtained from a cross-linking experiment.

Tandem Mass Spectrometry (MS/MS) for Cross-link Identification

Tandem mass spectrometry (MS/MS) is the cornerstone of cross-linked peptide identification. In a typical data-dependent acquisition (DDA) workflow, the mass spectrometer first acquires a full MS scan to determine the mass-to-charge ratios (m/z) of the peptides eluting from the HPLC. The most intense ions from the MS1 scan are then sequentially isolated and fragmented, and a tandem mass spectrum (MS2) is acquired for each.

The fragmentation of a DSS-cross-linked peptide in the gas phase results in a complex MS2 spectrum containing fragment ions from both constituent peptides. The most common fragmentation method used is collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). In these methods, the peptide ion is accelerated and collided with an inert gas, causing fragmentation along the peptide backbone, primarily at the amide bonds. This generates b- and y-type fragment ions, the masses of which can be used to determine the amino acid sequence of the peptides. A key characteristic of the fragmentation of DSS-cross-linked peptides is the tendency for cleavage to occur at the amide bond joining the lysine ε-amine with the cross-linker, as well as at the peptide bond C-terminal to the cross-linked lysine nih.govresearchgate.net. This can result in a series of fragment ions that contain parts of both peptides and the cross-linker nih.govresearchgate.net.

Application of Isotopic Coding in Cross-linking Reagents

To facilitate the identification of cross-linked peptides from the complex mixture of linear peptides, isotopically labeled cross-linkers are often employed. This approach involves the use of a "heavy" and a "light" version of the cross-linker, which are chemically identical but differ in mass due to the incorporation of stable isotopes, such as deuterium (B1214612) (²H).

In a typical experiment, the protein sample is divided into two aliquots. One is treated with the light DSS (d0), and the other with a deuterated version, such as d4-DSS or d12-DSS rutgers.edu. The two samples are then combined, digested, and analyzed by mass spectrometry. Cross-linked peptides will appear in the MS1 scan as characteristic doublets, separated by the mass difference between the heavy and light cross-linkers. This unique isotopic signature allows for the confident identification of cross-linked peptides and their selection for MS/MS analysis. The use of isotopic coding significantly reduces the number of false-positive identifications and simplifies the data analysis process.

Computational Analysis of Cross-linking Mass Spectrometry Data

The complexity of MS/MS spectra generated from cross-linked peptides necessitates the use of specialized software for their identification and validation. A number of computational tools have been developed to address the unique challenges of cross-linking data analysis.

Software Tools for Cross-linked Peptide Identification and Validation

Several software packages are available for the analysis of DSS cross-linking data. These tools employ various algorithms to match the experimental MS/MS spectra to theoretical fragmentation patterns of cross-linked peptides from a protein sequence database. Some of the most commonly used software tools include:

StavroX and MeroX: StavroX is designed for the analysis of data from non-cleavable cross-linkers like DSS, while MeroX is specialized for cleavable cross-linkers nih.govstavrox.comstavrox.com. StavroX utilizes a sophisticated scoring algorithm based on the probability of ion occurrence and signal intensity in the fragment spectrum nih.govstavrox.com.

xQuest: This software is particularly well-suited for the analysis of data generated using isotopically labeled cross-linkers. The xQuest workflow involves screening for isotopic pairs in the MS1 scan and then using this information to guide the interpretation of the MS/MS spectra.

MaxLynx: Integrated into the popular MaxQuant environment, MaxLynx is a powerful workflow for the identification of both non-cleavable and MS-cleavable cross-linked peptides acs.orgnih.govscilit.combiorxiv.orgresearchgate.net. For non-cleavable cross-linkers like DSS, MaxLynx employs a novel di-peptide Andromeda score for efficient and accurate identification acs.orgnih.govscilit.combiorxiv.orgresearchgate.net.

pLink 2: This is a high-speed search engine that has been shown to outperform other methods in terms of precision and sensitivity, particularly for large-scale proteomic studies.

XlinkX (in Proteome Discoverer): This node within the Thermo Scientific Proteome Discoverer software provides a user-friendly interface for the analysis of cross-linking data and supports a wide range of cross-linkers, including DSS.

Table 2: Comparison of Software Tools for DSS Cross-linked Peptide Identification

| Software | Key Features | Algorithm Highlights | Typical Application |

|---|---|---|---|

| StavroX | User-friendly graphical interface, automated analysis. nih.govstavrox.comstavrox.com | Probability-based scoring of fragment ions. nih.govstavrox.com | Analysis of data from non-cleavable cross-linkers. nih.govstavrox.comstavrox.com |

| xQuest | Optimized for isotopically labeled cross-linkers. | Screens for isotopic pairs in MS1 to guide MS2 analysis. | Analysis of complex mixtures using isotopic labeling. |

| MaxLynx | Integrated into MaxQuant, supports non-cleavable and cleavable cross-linkers. acs.orgnih.govscilit.combiorxiv.orgresearchgate.net | Di-peptide Andromeda score for non-cleavable cross-linkers. acs.orgnih.govscilit.combiorxiv.orgresearchgate.net | High-throughput analysis of large datasets. acs.orgnih.govscilit.combiorxiv.orgresearchgate.net |

| pLink 2 | High-speed and high-sensitivity search engine. | Two-stage open search strategy with fragment indexing. | Proteome-scale identification of cross-linked peptides. |

| XlinkX | Integrated into Proteome Discoverer, supports various cross-linkers. | Can utilize fragment masses after cleavage of cleavable cross-linkers. | General-purpose analysis of cross-linking data within the Proteome Discoverer environment. |

False Discovery Rate Control in XL-MS Datasets

In cross-linking mass spectrometry (XL-MS) utilizing Disuccinimidyl suberate (B1241622) (DSS), ensuring the reliability of identified cross-linked peptides is paramount. This is achieved through rigorous statistical control, primarily by estimating and controlling the False Discovery Rate (FDR). The FDR represents the expected proportion of incorrect identifications among the accepted results. A widely adopted method for this purpose is the target-decoy approach (TDA).

The fundamental principle of the TDA involves searching the experimental mass spectra against a database containing the sequences of expected proteins (the "target" database) concatenated with a database of reversed or shuffled sequences (the "decoy" database). nih.gov Any match to a decoy sequence is considered a false positive, and the number of such matches is used to estimate the number of false positives within the target identifications. nih.gov

For homobifunctional, non-cleavable cross-linkers like DSS, the standard TDA formulas are generally applicable. nih.gov The symmetrical nature of DSS, where both reactive groups are identical, simplifies the construction of the search space compared to heterobifunctional cross-linkers that link different amino acid residues. nih.gov This allows for a more straightforward application of the target-decoy strategy. However, the use of DSS in XL-MS presents specific challenges for FDR control. The search space for cross-linked peptides is quadratically larger than in standard proteomics, particularly for inter-protein cross-links (links between different proteins). This expanded search space increases the probability of random matches, which can lead to a higher rate of false positives for inter-links compared to intra-protein links (links within the same protein). embopress.orgnih.gov

To address this, several methodological refinements to the standard TDA have been developed and implemented:

Separate FDR Calculation: A common practice is to calculate the FDR separately for intra-links and inter-links. embopress.org This is because inter-links are often associated with a higher error probability. By treating them as distinct groups, a more accurate error control can be achieved for each type of cross-link.

Fused Target-Decoy Databases: An alternative to the standard concatenated target-decoy search is the use of a fused target-decoy database. In this approach, target and decoy entries for the same protein are fused. This strategy has been shown to provide a better approximation of the theoretical error, especially when employing context-sensitive filtering, and can help to avoid underestimation of the FDR. embopress.org

Context-Sensitive Subgrouping: More advanced strategies involve subgrouping inter-links based on contextual information. For example, inter-links between proteins that are also supported by intra-links or mono-links (peptides modified by a hydrolyzed cross-linker) may be considered a more confident subgroup. This approach can increase the sensitivity of inter-link identification while maintaining low error rates. embopress.org

Decoy-Free Approaches (DFA): As an alternative to TDA, decoy-free methods have been developed. These approaches use statistical models, such as multi-sample mixtures of skew normal distributions, to model the score distributions of correct and incorrect peptide-spectrum matches (PSMs) directly from the target search results. This avoids the need for a decoy database and can offer advantages in terms of accuracy and computational time. nih.gov

The choice of search algorithm and FDR control strategy can significantly impact the number of identified cross-links at a given FDR threshold. Different software tools may implement these methodologies with variations, leading to different outcomes on the same dataset.

Research Findings on FDR Control in XL-MS

Several studies have benchmarked the performance of different XL-MS data analysis tools, providing insights into the practical application of FDR control. For instance, a comparative analysis of software for identifying cross-linked peptides can reveal discrepancies in the number of identified cross-link-spectrum matches (CSMs) at a controlled FDR.

| Software | Cross-linker Type | Sample | FDR Cutoff | Identified Unique Cross-linked Peptide Pairs | Reference |

|---|---|---|---|---|---|

| MetaMorpheusXL | Non-cleavable (e.g., DSS) | Bovine Serum Albumin (BSA) | 1% | 108 | nih.gov |

| XlinkX 2.0 | Non-cleavable (e.g., DSS) | Bovine Serum Albumin (BSA) | 1% | 39 | nih.gov |

| MetaMorpheusXL | Non-cleavable (e.g., DSS) | E. coli Ribosome | 1% | 77 | nih.gov |

| XlinkX 2.0 | Non-cleavable (e.g., DSS) | E. coli Ribosome | 1% | 31 | nih.gov |

The data illustrates that for non-cleavable cross-linkers like DSS, the choice of data analysis pipeline, including the specifics of the FDR estimation method, has a substantial impact on the number of confident identifications. nih.gov The development and application of more sophisticated FDR control strategies, such as fused-decoy databases and context-sensitive subgrouping, continue to be an active area of research aimed at improving the sensitivity and reliability of XL-MS studies using Disuccinimidyl suberate. embopress.org

Applications of Disuccinimidyl Suberate in Protein Structural Analysis

Elucidation of Protein Conformations in Native States

A primary application of Disuccinimidyl suberate (B1241622) (DSS) is in the stabilization and characterization of protein conformations as they exist in their native, functional states. Chemical cross-linking with DSS, coupled with mass spectrometry (XL-MS), provides a snapshot of a protein's three-dimensional structure under near-physiological conditions. nih.govnih.gov

Mapping Residue-Level Distance Constraints

A key strength of DSS in structural biology is its function as a molecular ruler to map distances between amino acid residues. acs.org The DSS cross-linker has a well-defined spacer arm length of 11.4 Å. nih.govnih.gov When it reacts with the primary amines of two lysine (B10760008) residues, it imposes an upper-distance limit between them. Considering the flexibility of the lysine side chains, the maximum distance between the alpha-carbon (Cα) atoms of two DSS-cross-linked lysine residues is approximately 24 Å. nih.govnih.gov

However, studies on proteins with known structures have shown that cross-links can sometimes exceed this theoretical maximum. To account for protein dynamics and linker flexibility, a tolerance is typically added, resulting in a practical distance constraint of 26–30 Å for use in computational modeling. nih.govnih.govnih.govresearchgate.net These distance constraints are critical for:

Validating protein models: Experimentally determined distances can be compared against predicted structures.

Guiding computational modeling: The constraints can be incorporated into modeling algorithms to refine protein structures or predict the fold of unknown proteins. nih.govnih.gov

Mapping interaction interfaces: Identifying which residues are close enough to be cross-linked helps delineate the contact surfaces between proteins.

A study on the protein ubiquitin, for example, used DSS and other cross-linkers of varying lengths to identify specific cross-links between lysine residues, including between the amino terminus and Lys 6, and between Lys 48 and Lys 63. These experimental findings were consistent with the known crystal structure of ubiquitin, validating the utility of this approach. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 368.34 g/mol | wikipedia.orgproteochem.com |

| Spacer Arm Length | 11.4 Å | sangon.comnih.govnih.gov |

| Reactive Groups | N-hydroxysuccinimide (NHS) Esters | thermofisher.comcarleton.edu |

| Target Residues | Primary amines (Lysine, N-terminus) | thermofisher.comsangon.com |

| Theoretical Max Cα-Cα Distance | ~24 Å | nih.govnih.gov |

| Practical Max Cα-Cα Distance (for modeling) | 26-30 Å | nih.govnih.govnih.gov |

Probing Conformational Changes in Proteins

DSS is a powerful tool for investigating dynamic changes in protein conformation that occur in response to various stimuli, such as ligand binding, post-translational modifications, or changes in environmental conditions. springernature.com A comparative cross-linking strategy can be employed to map these structural shifts.

In this approach, a protein is cross-linked with DSS in two different states (e.g., with and without a bound ligand). The cross-linking patterns of the two states are then analyzed and compared using mass spectrometry. springernature.com

New cross-links may appear in one state, indicating that certain residues have moved closer together.

Disappearing cross-links suggest that residues have moved farther apart.

Changes in the relative abundance of specific cross-links can provide quantitative information about the conformational equilibrium.

This method provides residue-level information about the regions of a protein that are structurally altered during its functional cycle. For example, while the water-soluble analog of DSS, Bis(sulfosuccinimidyl) suberate (BS3), has been used with deuterated labels to quantify these changes, the same principle applies to DSS for studying intracellular or membrane-embedded proteins. springernature.com Such studies are crucial for understanding the mechanisms of allosteric regulation, enzyme activation, and signal transduction.

Integrative Structural Biology Approaches with Cryo-Electron Microscopy (Cryo-EM)

The distance constraints generated by DSS cross-linking are highly valuable in integrative structural biology, where data from multiple experimental techniques are combined to determine the structure of complex biological assemblies. nih.govnih.gov XL-MS is particularly synergistic with high-resolution methods like cryo-electron microscopy (Cryo-EM). acs.org

Docking subunits: Inter-protein cross-links confirm the proximity of specific subunits, guiding their placement within the complex. nih.gov

Orienting domains: Intra-protein cross-links help to correctly orient domains within a single polypeptide chain.

Validating the final model: The resulting structural model must be consistent with the set of experimental distance constraints provided by DSS cross-linking. acs.org

This hybrid approach leverages the strengths of both techniques—the high-resolution detail of Cryo-EM and the residue-level distance information of XL-MS—to produce more accurate and complete structural models of challenging biological systems. nih.govnih.gov

Structural Studies of Membrane Protein Complexes

DSS is particularly well-suited for studying the structure of membrane proteins and intracellular complexes due to its chemical properties. thermofisher.com Unlike its sulfonated, water-soluble analog BS3, which is generally membrane-impermeant and used for cell-surface cross-linking, DSS is hydrophobic and lipophilic. thermofisher.comsangon.comthermofisher.com This allows it to readily permeate cell membranes to cross-link proteins within the lipid bilayer or in the cytoplasm. wikipedia.orgthermofisher.comsangon.com

This property makes DSS an essential tool for:

Intracellular cross-linking: Probing protein-protein interactions within the cell before lysis. wikipedia.orgsangon.com

Intramembrane studies: Stabilizing the interactions between transmembrane domains of a receptor or channel. thermofisher.com

Mapping cytoplasmic domains: Identifying interactions between the intracellular loops or tails of membrane proteins and their cytoplasmic binding partners.

By using DSS, researchers can capture interactions in their native membrane environment, providing crucial insights into the structure and organization of membrane-associated signaling complexes, transporters, and channels.

| Feature | This compound (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |

|---|---|---|

| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF) | Water-soluble |

| Membrane Permeability | Permeable | Impermeable |

| Primary Application | Intracellular and intramembrane cross-linking | Cell-surface and extracellular cross-linking |

| Spacer Arm Length | 11.4 Å | 11.4 Å |

| Reactivity | Identical (targets primary amines) | Identical (targets primary amines) |

Characterization of Protein Subunit Topologies within Complexes

Determining the spatial arrangement of subunits within a multi-protein complex is fundamental to understanding its function. DSS-mediated cross-linking is a powerful technique for mapping this subunit topology. thermofisher.comnih.gov By treating an intact protein complex with DSS, researchers can generate both intra-subunit and inter-subunit cross-links.

The identification of inter-subunit cross-links via mass spectrometry provides direct evidence that two distinct polypeptide chains are in close proximity. nih.gov By systematically identifying all such connections, a low-resolution topological map of the complex can be constructed. nih.gov This information reveals:

The nearest neighbors for each subunit.

The interfaces between interacting proteins.

This approach is especially useful for large, dynamic assemblies that are difficult to crystallize. The resulting topological information provides a structural framework that can be integrated with data from other biochemical or biophysical methods to build a comprehensive model of the protein complex. nih.gov

Intra-molecular Cross-linking for Protein Folding Studies

Intra-molecular cross-linking with DSS can provide unique insights into the process of protein folding. wikipedia.org By introducing cross-links within a single polypeptide chain, it is possible to trap and characterize transient folding intermediates that would otherwise be difficult to observe. nih.gov

In a typical experiment, a protein is denatured and then allowed to refold over time. At various time points during the refolding process, aliquots are taken and treated with DSS. The cross-linker will form covalent bonds between lysine residues that are brought into proximity at that specific stage of folding. Analysis of these cross-links helps to map the time-course of tertiary structure formation. wikipedia.org This application of DSS allows researchers to:

Identify early folding intermediates.

Characterize the structure of molten globule states.

Map the folding pathway by determining which long-range contacts form first.

For example, DSS was used to create intra-molecular cross-links in hemoglobin, yielding a more stable form of the protein. wikipedia.orgtandfonline.com This ability to stabilize specific conformations is central to using DSS to study the structural transitions that occur as a protein folds into its final, native state.

Applications of Disuccinimidyl Suberate in Protein Protein Interaction Elucidation

Stabilization of Transient and Weak Protein Interactions

A significant challenge in studying cellular signaling networks is the transient and often weak nature of many critical protein-protein interactions. springernature.comnih.gov Interactions involved in processes like gene expression regulation, signal transduction, and the formation of functional protein complexes can be short-lived, making them difficult to detect using conventional methods like co-immunoprecipitation, which may not preserve these delicate associations during the experimental procedure. nih.gov

Disuccinimidyl suberate (B1241622) addresses this challenge by "fixing" or stabilizing these interactions in situ or in vivo. springernature.com By forming stable, covalent bonds between interacting protein partners, DSS effectively captures a snapshot of the protein interactome at a specific moment. This is particularly useful for:

Capturing fleeting interactions: Many cellular processes are dynamic, involving proteins that associate and dissociate rapidly. DSS cross-linking traps these complexes, allowing for their subsequent isolation and analysis. nih.gov

Preserving low-affinity complexes: Weak interactions are often disrupted by changes in buffer conditions or dilution during purification. Covalent cross-linking with DSS ensures that these complexes remain intact.

In vivo analysis: Because DSS is membrane-permeable, it can be applied directly to living cells to cross-link intracellular proteins in their native environment. nih.govhuji.ac.il This avoids potential artifacts that can arise from cell lysis prior to analysis, such as the loss of spatial organization or changes in post-translational modifications that might influence interactions. springernature.comnih.gov

The stabilization of these otherwise undetectable interactions is a crucial first step in mapping the complex and dynamic networks that govern cellular function.

Identification of Interacting Protein Partners

The primary application of DSS in PPI studies is the covalent capture of protein complexes for the subsequent identification of their constituent partners. nih.govnih.gov The general workflow, often referred to as cross-linking mass spectrometry (XL-MS), involves covalently linking proximal proteins, followed by purification and analysis to identify the cross-linked species. huji.ac.il

The process typically begins with the introduction of DSS to a purified protein complex or a complex cell lysate. mtoz-biolabs.com After incubation to allow the cross-linking reaction to proceed, the reaction is quenched, often with an amine-containing buffer like Tris. mtoz-biolabs.com The cross-linked complexes can then be isolated, for example, by immunoprecipitation of a known "bait" protein. The entire complex, now covalently stabilized, is then subjected to analysis, most commonly by mass spectrometry, to identify the "prey" proteins that were captured. nih.govhuji.ac.il

| Step | Description | Key Considerations |

| 1. Sample Preparation | The protein sample is prepared in a buffer that is free of primary amines (e.g., PBS, HEPES). huji.ac.il | For intracellular studies, DSS's membrane permeability allows for direct addition to cells. thermofisher.com |

| 2. Cross-linking Reaction | DSS, dissolved in an organic solvent like DMSO, is added to the sample and incubated. huji.ac.ilmtoz-biolabs.com | The concentration of DSS and incubation time must be optimized to favor intramolecular and specific intermolecular cross-links over random, non-specific aggregation. |

| 3. Quenching | The reaction is stopped by adding a quenching buffer (e.g., Tris or glycine) that contains primary amines to react with and neutralize any remaining DSS. mtoz-biolabs.com | This step is critical to prevent unintended cross-linking after the desired incubation period. |

| 4. Isolation of Complexes | Cross-linked complexes are often isolated using affinity purification or immunoprecipitation targeting one of the proteins in the complex. | Covalent stabilization ensures that weakly interacting partners are not lost during purification steps. |

| 5. Analysis by Mass Spectrometry | The isolated complex is digested into peptides, and the resulting mixture is analyzed by mass spectrometry to identify the proteins present. huji.ac.il | The identification of cross-linked peptides provides direct evidence of an interaction and can pinpoint the specific residues at the interface. huji.ac.il |

This methodology has become a cornerstone for discovering novel binding partners and constructing protein-protein interaction networks. nih.gov

Analysis of Specific Protein Complexes

DSS-mediated cross-linking is not limited to the simple identification of interacting partners; it is also a powerful tool for the detailed structural and functional analysis of specific protein complexes.

Transcription factors often assemble into large, multi-subunit complexes on DNA to regulate gene expression. uu.nl Studying these assemblies can be challenging due to their dynamic nature and the potential for interactions to be influenced by the cellular environment. DSS has proven to be a valuable reagent for capturing the specific protein-protein interactions within these complexes in living cells. aacrjournals.org In comparison to a general cross-linker like formaldehyde (B43269), which can immobilize proteins to DNA as well as to other proteins, amine-reactive homobifunctional cross-linkers like DSS are more effective at capturing protein-specific interactions among the subunits of transcription factor complexes. aacrjournals.org This specificity allows researchers to dissect the intricate network of protein contacts that are essential for transcriptional regulation. For example, studies have used DSS and other NHS-ester cross-linkers to identify interactions within transcription factor complexes that were not detectable using formaldehyde alone, providing a more complete picture of their composition and organization. aacrjournals.org

The regulation of gene expression is tightly linked to the interplay between chromatin structure and RNA processing. Alternative splicing, a key mechanism for generating proteomic diversity, involves the transient interaction of splicing factors (a class of RNA-binding proteins) with pre-mRNA, a process that occurs in the context of chromatin. nih.gov Understanding the link between histone modifications and splicing requires methods that can capture the interactions between histone proteins and the splicing machinery.

Using an in vivo cross-linking technique with DSS followed by immunoprecipitation, researchers have successfully identified direct interactions between histone proteins and splicing factors, including Rbfox2 and SFPQ. nih.gov These studies revealed that splicing factors can bind to specific modified residues on histone tails. This finding supports a "crosstalk" model where histone modifications may help recruit RNA-binding proteins to specific gene loci, thereby influencing alternative splicing decisions. nih.gov The ability of DSS to capture these transient interactions within the nucleus has been instrumental in connecting the fields of epigenetics and RNA processing. springernature.comnih.gov

| Interacting Proteins | Biological Context and Significance |

| Histones & Splicing Factors (Rbfox2, Rbfox3, SFPQ) | DSS cross-linking revealed that splicing factors bind to specific histone modifications, suggesting a direct mechanism for epigenetic regulation of alternative splicing. nih.gov |

| Histones & General RNA-Binding Proteins | The in vivo use of DSS is crucial for capturing these interactions in their native nuclear environment, preserving the spatial organization that is lost upon cell lysis. springernature.comnih.gov |

Membrane receptors mediate cellular responses to external stimuli by interacting with a host of intracellular proteins. The complete set of proteins that associate with a receptor is known as its interactome. Identifying all components of a receptor interactome is challenging because many interactions are of low affinity or are dependent on the receptor's activation state. nih.govresearchgate.net

Chemical cross-linking with reagents like DSS significantly enhances the ability to detect these interactomes. nih.govfrontiersin.org By stabilizing the receptor and its associated proteins before cell lysis and purification, DSS allows for the capture of weakly bound or transiently interacting partners that would otherwise be lost. nih.gov This approach has been successfully applied to study the dynamics of various receptor complexes. For instance, DSS was used to identify dynamic changes in the interaction between CaM kinase II and subunits of the NMDA glutamate receptor in hippocampal neurons, highlighting the method's utility in studying rapid, calcium-driven changes in protein coupling. nih.govfrontiersin.org This strategy allows researchers to compare the interactomes of receptors in different states (e.g., at the cell surface vs. internalized, or in response to ligand stimulation), providing deep insights into their signaling networks. researchgate.netfrontiersin.org

| Receptor System | Finding Enabled by DSS | Reference |

| NMDA Glutamate Receptor | Identified dynamic, calcium-dependent changes in interactions with CaM kinase II within the post-synaptic density. | nih.gov, frontiersin.org |

| α7 Nicotinic Acetylcholine (nAChR) Receptor | Enabled proteomic analysis of the receptor's interactome, capturing low-affinity and transient binding partners involved in receptor trafficking and signaling. | nih.gov |

Beyond identifying interaction partners, XL-MS with DSS can provide low-resolution structural information about the architecture and topology of large protein complexes. huji.ac.ilresearchgate.net The DSS molecule has a well-defined spacer arm of 8 carbons, corresponding to a length of 11.4 Å. When it cross-links two lysine (B10760008) residues, it provides a distance constraint, indicating that the alpha-carbons of those two residues were within a certain maximum distance in the native complex. huji.ac.il

| DSS Property | Value / Description | Implication for Topological Analysis |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | Reacts with primary amines (e.g., Lysine), providing specific anchor points for distance measurements. |

| Spacer Arm Length | 11.4 Å (8-carbon chain) | Provides a defined distance constraint between the Cα atoms of cross-linked residues. |

| Functionality | Homobifunctional | Links two similar functional groups (amines), ideal for mapping protein-protein interfaces. |

| Membrane Permeability | Permeable | Allows for the analysis of intracellular complexes in their native topological context. thermofisher.com |

Enzyme Active Site Probing

Disuccinimidyl suberate (DSS) serves as a valuable tool in the chemical proteomics strategy known as activity-based protein profiling (ABPP). This approach utilizes reactivity-based chemical probes to map functional and ligandable "hotspots" across a proteome. As an N-hydroxysuccinimide (NHS)-ester, DSS can be functionalized to create versatile probes that covalently label a range of nucleophilic residues, including lysines, serines, threonines, and tyrosines. These residues are often found within enzyme active sites, allosteric sites, and other functionally important regions of proteins.

The application of DSS and similar NHS-ester probes allows for the mapping of the most probable ligand-binding sites within an enzyme's active site or in proximity to it. By covalently modifying these sites, researchers can gain insights into the enzyme's structure, function, and potential for therapeutic targeting. This methodology is particularly useful for identifying previously uncharacterized binding sites, which can open new avenues for drug discovery. Furthermore, DSS is utilized in the development of sophisticated analytical platforms like activity-based proximity ligation (ADPL), which enables the quantification of enzyme activity at the single-cell level with high spatial resolution. In this context, DSS is used to conjugate proteins and oligonucleotides, creating the necessary reagents to detect active enzymes within their native cellular environment.

Studies of SARS-CoV-2 Proteins

The study of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has employed chemical cross-linking with mass spectrometry (XL-MS) to elucidate the structure and interaction networks of its viral proteins. While many proteins from the coronavirus family are unstable outside the cellular context, in situ cross-linking makes it possible to study these proteins as they exist within an intact, living cell. In this approach, a membrane-permeable cross-linking reagent is introduced to cells, where it covalently links proteins that are in close proximity.

Researchers have applied targeted in situ XL-MS to investigate key SARS-CoV-2 proteins, including Nsp1, Nsp2, and the nucleocapsid (N) protein. nih.gov This technique provides distance constraints that, when combined with integrative modeling, can generate full-length atomic models of these proteins. nih.gov For instance, this methodology revealed that Nsp2 has a complex topology with long-range interactions and suggested its potential role in zinc regulation. nih.gov

In other studies, amine-reactive bifunctional cross-linkers chemically similar to DSS, such as disuccinimidyl glutarate (DSG), have been used. DSG was employed to efficiently cross-link the SARS-CoV-2 main protease (Mpro), which is essential for viral replication, allowing for the mapping of intermolecular links between lysine residues on different monomer chains. Another study utilized a cleavable version of DSS, called disuccinimidyl sulfoxide (B87167) (DSSO), to identify the circulating protein interactors of the SARS-CoV-2 spike glycoprotein in the plasma of COVID-19 patients, revealing interactions with high-density lipoprotein (HDL) protein networks. nih.gov

Hemoglobin and Protein Copolymerization Studies

This compound has been investigated for its role in the development of hemoglobin-based oxygen carriers (HBOCs), commonly known as blood substitutes. DSS facilitates the cross-linking of proteins through its reactivity with primary amines, such as those on lysine residues, forming stable peptide bonds in a single-step reaction without generating toxic by-products. wikipedia.org

In studies on potential blood substitutes, DSS was used to intramolecularly cross-link hemoglobin (Hb), resulting in a stable polymerized hemoglobin (polyHb). wikipedia.org However, this polymerization process was found to increase the rate of auto-oxidation and significantly alter the oxygen affinity of the hemoglobin.

To counteract these undesirable effects, researchers explored the copolymerization of hemoglobin with bovine serum albumin (BSA). When BSA is copolymerized with Hb using DSS, the increase in the auto-oxidation rate is completely reversed. wikipedia.org This copolymerization approach is beneficial for mitigating pro-oxidant effects. The resulting Hb-BSA copolymers exhibit very little change in auto-oxidation and oxygen affinity compared to native hemoglobin, making them a more viable candidate for blood substitutes. wikipedia.org This research represents the first report of a single-step polymerization method for blood substitutes using DSS.

| Hemoglobin Formulation | Key Finding | Reference |

|---|---|---|

| Hemoglobin (Hb) + DSS | Forms stable polymerized Hb (polyHb) but increases auto-oxidation rate and halves oxygen affinity compared to native Hb. | wikipedia.org |

| Hemoglobin (Hb) + Bovine Serum Albumin (BSA) + DSS | Copolymerization reverses the increased auto-oxidation rate and results in minimal changes to oxygen affinity compared to native Hb. | wikipedia.org |

In Vivo Protein Interaction Capture

This compound is a valuable reagent for capturing protein-protein interactions within a living system (in vivo). Many crucial cellular processes, such as the regulation of gene expression and signal transduction, are governed by protein interactions that are weak, transient, and occur within specific subcellular compartments. nih.govspringernature.com Studying these interactions after breaking open the cells (in vitro) can be misleading due to the loss of spatial organization and potential changes in protein modifications. nih.govspringernature.com

DSS addresses this challenge because it is a membrane-permeable molecule, which allows it to pass through the cell membrane and cross-link proteins inside living cells. wikipedia.orgthermofisher.com This in vivo cross-linking technique uses DSS to stabilize and "fix" protein complexes as they exist in their native environment. wikipedia.orgnih.gov This is particularly useful for capturing fleeting interactions that would otherwise be lost during standard experimental procedures like cell lysis and immunoprecipitation. wikipedia.orgnih.gov

Intracellular Cross-linking Methodologies

The use of this compound for intracellular cross-linking involves a series of defined steps to effectively stabilize protein complexes within living cells before their extraction and analysis. mtoz-biolabs.com Because DSS is water-insoluble, the methodology begins with the preparation of a concentrated stock solution of DSS in a dry organic solvent, typically dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.orgmtoz-biolabs.comresearchgate.net

The general procedure is as follows:

Preparation: A fresh solution of DSS is prepared in DMSO or DMF immediately before use. mtoz-biolabs.comresearchgate.net

Reaction: The DSS solution is added directly to the cell culture medium. Being membrane-permeable, the DSS enters the cells and reacts with primary amines (on lysine residues and N-termini) of nearby proteins, forming stable, covalent amide bonds. wikipedia.orgmtoz-biolabs.com The reaction is typically carried out at room temperature for a duration ranging from 30 minutes to an hour. mtoz-biolabs.comresearchgate.net

Quenching: After the desired incubation time, the cross-linking reaction is stopped or "quenched." This is achieved by adding a buffer that contains primary amines, such as Tris or glycine. thermofisher.commtoz-biolabs.comresearchgate.net These quenching agents react with any excess, unreacted DSS, preventing non-specific cross-linking after the intended reaction time. mtoz-biolabs.comresearchgate.net

Lysis and Analysis: Following quenching, the cells are harvested and lysed. The stabilized protein complexes can then be purified and analyzed using techniques like immunoprecipitation, SDS-PAGE, and mass spectrometry to identify the interacting protein partners. mtoz-biolabs.com

This methodology allows researchers to effectively "freeze" protein interactions as they occur within the cell, providing a more accurate snapshot of the cellular interactome.

Disuccinimidyl Suberate in Interactomics and Systems Biology

Proteome-wide Protein Interaction Network Mapping

Disuccinimidyl suberate (B1241622) is a widely utilized reagent for the large-scale mapping of protein-protein interaction networks. nih.gov By covalently capturing interacting proteins, DSS facilitates the identification of both stable and transient interactions that constitute the cellular interactome. The fundamental principle of this approach, known as cross-linking mass spectrometry (XL-MS), involves the chemical cross-linking of proteins in intact cells or cell lysates, followed by enzymatic digestion and mass spectrometric analysis to identify the cross-linked peptides. nih.gov This information reveals which proteins are in close proximity, allowing for the construction of comprehensive interaction networks.

Early applications of NHS ester-based cross-linkers like DSS in complex samples such as whole-cell lysates were challenging. However, advancements in mass spectrometry instrumentation, data analysis software, and the development of methodologies like stable isotope labeling have significantly enhanced the utility of DSS for proteome-wide studies. For instance, combining affinity purification with DSS cross-linking has enabled the detailed characterization of specific multi-protein complexes and their associated interaction networks. nih.gov

The workflow for a typical proteome-wide interaction mapping experiment using DSS involves several key steps:

In vivo or in situ cross-linking: DSS is introduced to living cells or intact organelles to capture protein interactions in their native environment. springernature.com

Cell lysis and protein digestion: The cross-linked cells are lysed, and the proteins are digested, typically with trypsin, into smaller peptides.

Enrichment of cross-linked peptides: Cross-linked peptides are often enriched from the complex mixture of unmodified peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. nih.govnih.gov

LC-MS/MS analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequences and the site of cross-linking.

Data analysis and network construction: Specialized software is used to identify the cross-linked peptides and, consequently, the interacting proteins, which are then used to build protein interaction networks. nih.gov

| Feature | Description |

| Reagent Type | Homobifunctional NHS ester |

| Reactive Towards | Primary amines (e.g., lysine (B10760008) side chains, protein N-termini) wikipedia.org |

| Spacer Arm Length | 11.4 Å abcam.com |

| Cell Permeability | Permeable wikipedia.org |

| Key Application | Capturing protein-protein interactions for mass spectrometry analysis |

Quantitative Interactome Analysis

Quantitative cross-linking mass spectrometry (qXL-MS) with disuccinimidyl suberate allows for the comparative analysis of protein interaction networks across different cellular states. This powerful technique provides insights into how interactomes are remodeled in response to stimuli, disease, or developmental changes. A common strategy for quantitative analysis involves the use of stable isotope-labeled DSS. By using a 1:1 mixture of "light" (unlabeled) and "heavy" (e.g., deuterium-labeled) DSS, cross-linked peptides can be readily identified in mass spectra by their characteristic isotopic signature. nih.gov

This isotopic labeling approach enables the relative quantification of specific protein-protein interactions between two different conditions. For example, in a study of yeast mitochondria, researchers used a stable-isotope labeled cross-linking approach to quantify differences in protein-protein cross-links between mitochondria grown under different metabolic conditions. nih.gov This allowed them to identify changes in the mitochondrial interactome associated with the different metabolic states.

The general workflow for quantitative interactome analysis using isotopic DSS is as follows:

Two biological samples representing different conditions are treated with light and heavy DSS, respectively.

The samples are combined, and proteins are extracted and digested.

Cross-linked peptides are enriched and analyzed by LC-MS/MS.

The relative abundance of the light and heavy forms of each cross-linked peptide is determined from the mass spectrometry data, revealing changes in the corresponding protein interaction.